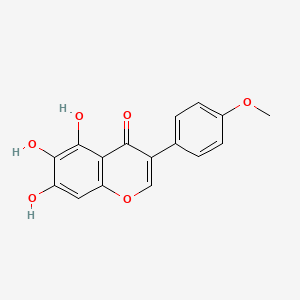

6-Hydroxybiochanin A

CAS No.:

Cat. No.: VC1833400

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12O6 |

|---|---|

| Molecular Weight | 300.26 g/mol |

| IUPAC Name | 5,6,7-trihydroxy-3-(4-methoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C16H12O6/c1-21-9-4-2-8(3-5-9)10-7-22-12-6-11(17)15(19)16(20)13(12)14(10)18/h2-7,17,19-20H,1H3 |

| Standard InChI Key | DXRCZIARKKLMLL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O |

Introduction

Chemical Properties and Crystal Structure

Physical and Chemical Properties

6-Hydroxybiochanin A has been isolated and characterized as a pale-yellow needle-like crystalline compound with a melting point of 532 K (259°C) . The compound can form a monohydrate in certain crystallization conditions, indicating its ability to interact with water molecules through hydrogen bonding .

Crystal Structure Data

The crystal structure of 6-hydroxybiochanin A monohydrate has been determined using X-ray crystallography. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters as follows:

| Parameter | Value |

|---|---|

| Chemical formula | C16H12O6·H2O |

| Molecular weight | 318.27 Da |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a | 3.7734(5) Å |

| b | 30.030(4) Å |

| c | 12.0750(16) Å |

| β | 93.894(2)° |

| Volume | 1365.1(3) ų |

| Z | 4 |

| Temperature | 296 K |

| Density | 1.549 Mg m⁻³ |

The crystal structure analysis was performed using Mo Kα radiation (λ = 0.71073 Å) at 296 K, with the final R[F² > 2σ(F²)] = 0.046 .

Molecular Packing and Interactions

In the crystal structure of 6-hydroxybiochanin A monohydrate, the molecules are arranged through a network of hydrogen bonding and π-π stacking interactions. The water molecules in the crystal structure facilitate hydrogen bonding between adjacent 6-hydroxybiochanin A molecules, contributing to the stability of the crystal lattice . These intermolecular interactions are crucial for understanding the compound's behavior in different environments and its potential interactions with biological targets.

Biosynthesis and Metabolism

Bacterial Transformation

Research by Klus & Barz (1998) demonstrated that specific bacterial strains derived from tempeh (fermented soybeans) could transform biochanin A to 6-hydroxybiochanin A. These bacteria, identified as Micrococcus or Arthrobacter species, catalyze a hydroxylation reaction at the C6 position of biochanin A . This bacterial transformation represents an important biotechnological route for the production of 6-hydroxybiochanin A and highlights the role of microbial metabolism in modifying isoflavonoid structures.

Human Metabolism

6-Hydroxybiochanin A has been identified as one of the main extrahepatic metabolites of biochanin A formed through the action of human cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, as reported by Roberts et al. (2004) . This metabolic pathway is significant as it demonstrates how dietary isoflavonoids like biochanin A can be transformed within the human body into potentially bioactive derivatives such as 6-hydroxybiochanin A. Understanding these metabolic pathways is crucial for assessing the bioavailability and pharmacological effects of isoflavonoids.

Synthesis and Preparation Methods

Laboratory Synthesis

A documented method for the preparation of 6-hydroxybiochanin A involves the demethylation of irisolidone (another isoflavone) using aluminum chloride in pyridine. The synthetic pathway described in the literature follows these steps:

-

Dissolution of irisolidone (1.0 g, 3.185 mmol) in anhydrous pyridine (15 ml) at 313 K

-

Addition of anhydrous aluminum chloride (3.0 g, 22.472 mmol) in three batches

-

Stirring of the reaction mixture for 8 hours at 353 K

-

Removal of excess pyridine under reduced pressure

-

Hydrolysis of the residue with 5% hydrochloric acid solution

-

Extraction with ethyl acetate

-

Washing of the ethyl acetate layer with water until neutral pH

-

Drying over anhydrous sodium sulfate

-

Evaporation of ethyl acetate to obtain 6-hydroxybiochanin A as a pale-yellow powder (0.85 g, yield 88.5%)

Purification and Crystallization

The crude 6-hydroxybiochanin A obtained from synthesis can be purified using 50% alcohol and recrystallized from 95% alcohol to obtain pale-yellow needles of 6-hydroxybiochanin A monohydrate . This crystallization process is important for obtaining high-purity compound for structural and functional studies.

Analytical Methods for Characterization

X-ray Crystallography

The crystal structure of 6-hydroxybiochanin A monohydrate has been determined using X-ray diffraction techniques. Data collection was performed using a Bruker SMART CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved using direct methods (SHELXS97) and refined by full-matrix least-squares methods (SHELXL97) .

The data collection and refinement parameters for the crystal structure analysis are summarized in the following table:

| Parameter | Value |

|---|---|

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation source | Fine-focus sealed tube |

| Monochromator | Graphite |

| Scan type | φ and ω scans |

| Absorption correction | Multi-scan (SADABS) |

| Measured reflections | 6841 |

| Independent reflections | 2432 |

| Reflections with I > 2σ(I) | 1460 |

| Parameters | 219 |

| Restraints | 2 |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.122 |

| Goodness of fit (S) | 1.09 |

These analytical parameters demonstrate the high precision of the structural determination, providing reliable information about the molecular geometry and packing of 6-hydroxybiochanin A in the crystal state .

Future Research Directions

Structure-Activity Relationship Studies

Future research should focus on systematically comparing the biological activities of 6-hydroxybiochanin A with those of biochanin A and other related isoflavones to establish comprehensive structure-activity relationships. This would involve evaluating their interactions with estrogen receptors, antioxidant capacity, anti-inflammatory effects, and potential anticancer properties.

Metabolic Fate and Bioavailability

More detailed studies on the metabolic fate of 6-hydroxybiochanin A in humans are needed to understand its bioavailability and potential health effects. This includes investigating its absorption, distribution, metabolism, and excretion profiles, as well as identifying any further metabolic transformations that may occur in vivo.

Therapeutic Applications

Given the mention of potential medical applications, further research into the specific therapeutic properties of 6-hydroxybiochanin A is warranted. This could include screening for antimicrobial, antiviral, anticancer, and anti-inflammatory activities, as well as evaluating its potential in the prevention and treatment of chronic diseases such as cardiovascular disorders, diabetes, and neurodegenerative conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume